molecular formula C21H17ClN4O2S B11607178 (7Z)-7-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-ethylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-7-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-ethylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11607178
M. Wt: 424.9 g/mol
InChI Key: IODXEWRCMDOILV-ZCXUNETKSA-N
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Description

5-Chloro-3-[(7Z)-3-(4-ethylphenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]-2,3-dihydro-1H-indol-2-one is a complex organic compound It features a unique structure that combines elements of indole, thiazole, and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-[(7Z)-3-(4-ethylphenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Ring: Starting from an appropriate aniline derivative, the indole ring can be synthesized through a Fischer indole synthesis.

    Construction of the Thiazole Ring: The thiazole ring can be formed by reacting a suitable thiourea derivative with a haloketone.

    Assembly of the Triazine Ring: The triazine ring can be synthesized by cyclization of a suitable amidine derivative.

    Final Coupling: The final step involves coupling the indole, thiazole, and triazine intermediates under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) and organometallic compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets may make it useful in the development of new pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials. Its unique structure may impart desirable properties to polymers or other materials.

Mechanism of Action

The mechanism of action of 5-chloro-3-[(7Z)-3-(4-ethylphenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]-2,3-dihydro-1H-indol-2-one is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-[(7Z)-3-(4-methylphenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]-2,3-dihydro-1H-indol-2-one
  • 5-Chloro-3-[(7Z)-3-(4-isopropylphenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]-2,3-dihydro-1H-indol-2-one

Uniqueness

The uniqueness of 5-chloro-3-[(7Z)-3-(4-ethylphenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]-2,3-dihydro-1H-indol-2-one lies in its specific substitution pattern and the combination of indole, thiazole, and triazine rings. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H17ClN4O2S

Molecular Weight

424.9 g/mol

IUPAC Name

(7Z)-7-(5-chloro-2-oxo-1H-indol-3-ylidene)-3-(4-ethylphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C21H17ClN4O2S/c1-2-12-3-6-14(7-4-12)25-10-23-21-26(11-25)20(28)18(29-21)17-15-9-13(22)5-8-16(15)24-19(17)27/h3-9H,2,10-11H2,1H3,(H,24,27)/b18-17-

InChI Key

IODXEWRCMDOILV-ZCXUNETKSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)/C(=C/4\C5=C(C=CC(=C5)Cl)NC4=O)/S3

Canonical SMILES

CCC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)C(=C4C5=C(C=CC(=C5)Cl)NC4=O)S3

Origin of Product

United States

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